
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide is a chemical compound known for its unique structure and properties It features a benzyl group attached to a butanediamide backbone, with a 4-methylbenzene-1-sulfonyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzylamine: Benzylamine is synthesized through the reduction of benzyl cyanide.
Sulfonylation: The benzylamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-4-methylbenzenesulfonamide.
Amidation: The final step involves the reaction of N-benzyl-4-methylbenzenesulfonamide with butanediamide under appropriate conditions to yield N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or sulfonyl derivatives.
科学的研究の応用
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
類似化合物との比較
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide can be compared with other similar compounds, such as:
N-Benzyl-4-methylbenzenesulfonamide: Lacks the butanediamide backbone, resulting in different chemical properties and reactivity.
N-Benzyl-N-(4-methylbenzenesulfonyl)acetamide: Contains an acetamide group instead of butanediamide, leading to variations in biological activity and applications.
The uniqueness of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
104816-53-7 |
|---|---|
分子式 |
C18H20N2O4S |
分子量 |
360.4 g/mol |
IUPAC名 |
N-benzyl-N'-(4-methylphenyl)sulfonylbutanediamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14-7-9-16(10-8-14)25(23,24)20-18(22)12-11-17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
NKXFXFZPKYEXKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


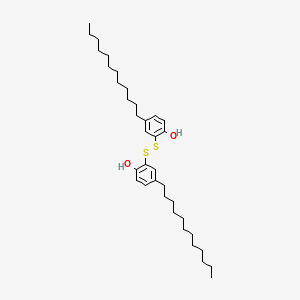
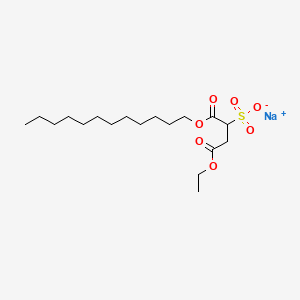
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
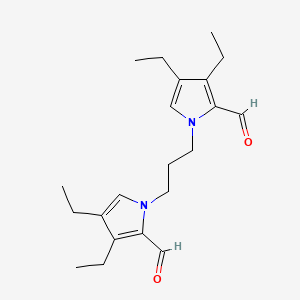
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
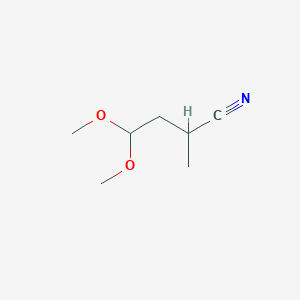
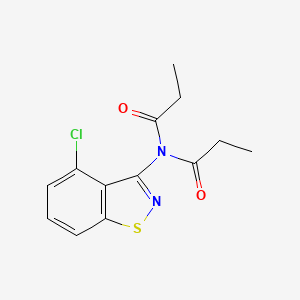
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

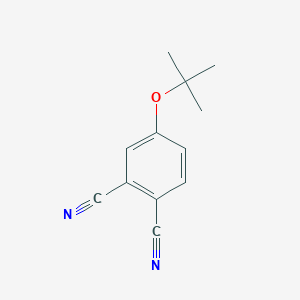

![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)

